molecular formula C10H15N5O6 B3328530 guanosine-1'-13C monohydrate CAS No. 478511-32-9

guanosine-1'-13C monohydrate

Cat. No.: B3328530
CAS No.: 478511-32-9
M. Wt: 302.25 g/mol
InChI Key: YCHNAJLCEKPFHB-LEKQEWCCSA-N
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Description

Guanosine-1’-13C monohydrate: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the 1’ position of the guanosine molecule. Guanosine itself is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanosine-1’-13C monohydrate involves the incorporation of the carbon-13 isotope into the guanosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of the ribose ring or the guanine base. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the incorporation of the isotope .

Industrial Production Methods: Industrial production of guanosine-1’-13C monohydrate involves large-scale synthesis using labeled carbon-13 precursors. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and pharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions: Guanosine-1’-13C monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various guanosine derivatives, which are used in further research and development .

Scientific Research Applications

Chemistry: Guanosine-1’-13C monohydrate is used in metabolic flux analysis to study the metabolic pathways and fluxes in cells. It helps in understanding the biochemical processes and the role of nucleosides in cellular metabolism .

Biology: In biological research, this compound is used to trace the incorporation of guanosine into nucleic acids. It aids in studying DNA and RNA synthesis, replication, and repair mechanisms .

Medicine: Guanosine-1’-13C monohydrate is used in drug development to study the pharmacokinetics and pharmacodynamics of nucleoside analogs. It helps in understanding the metabolism and distribution of drugs in the body .

Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents. It is also used in the production of stable isotope-labeled compounds for research and development .

Mechanism of Action

Guanosine-1’-13C monohydrate exerts its effects by incorporating into nucleic acids and participating in various biochemical processes. The carbon-13 isotope serves as a tracer, allowing researchers to study the metabolic pathways and interactions of guanosine in cells. The molecular targets include DNA and RNA polymerases, which are involved in nucleic acid synthesis and repair .

Comparison with Similar Compounds

Uniqueness: Guanosine-1’-13C monohydrate is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool in research areas where understanding the metabolic fate of nucleosides is crucial .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHNAJLCEKPFHB-LEKQEWCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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